molecular formula C16H15FN2O2 B5301978 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol

2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol

Cat. No. B5301978
M. Wt: 286.30 g/mol
InChI Key: FUSZVHDZXARLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of phenol, and its unique chemical structure makes it a promising candidate for use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is not fully understood. However, studies have shown that this compound inhibits the activity of specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of disease-causing pathways and the activation of protective pathways.
Biochemical and Physiological Effects:
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol has various biochemical and physiological effects. In preclinical studies, this compound has shown to induce apoptosis (programmed cell death) in cancer cells, suppress inflammation, and improve cognitive function in animal models of Alzheimer's disease. However, the effects of this compound on human physiology are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is its potential as a lead compound for drug discovery and development. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a promising candidate for further optimization. However, the synthesis method is complex and requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have this expertise.

Future Directions

There are several future directions for research on 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol. One direction is to further investigate its potential as a treatment for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve accessibility to researchers. Additionally, further studies are needed to understand the mechanism of action and the effects of this compound on human physiology. Finally, research on the potential side effects of this compound is also needed to ensure its safety for use in humans.
Conclusion:
2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol is a promising compound with various scientific research applications. Its unique chemical structure makes it a potential lead compound for drug discovery and development. Further research is needed to fully understand its mechanism of action, effects on human physiology, and potential side effects. However, the potential applications of this compound make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol involves several steps. The starting material is 2-fluoro-4-nitrophenol, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol has various scientific research applications. One of the primary applications is in drug discovery and development. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-14-6-11(3-4-15(14)20)7-16(21)19-9-13(10-19)12-2-1-5-18-8-12/h1-6,8,13,20H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSZVHDZXARLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=C(C=C2)O)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol

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